N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that features a benzoxazole ring fused with a naphthalene structure
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often include the use of solvents like toluene at elevated temperatures (e.g., 110°C) for extended periods (e.g., 24 hours) to achieve high yields .
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like FeCl3, leading to the formation of oxidized derivatives.
Reduction: Using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Halogenation reactions where chlorine atoms can be substituted with other halogens or functional groups using reagents like N-bromosuccinimide.
Condensation: Involving the formation of new bonds between the benzoxazole ring and other aromatic systems under acidic or basic conditions.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of larger, bioactive structures.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide can be compared with similar compounds such as:
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant activities.
2-(1,3-Benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: Exhibits dual fluorescence and is used in ratiometric sensing.
Benzoxazole derivatives: Widely used in medicinal chemistry for their broad spectrum of pharmacological activities.
Properties
Molecular Formula |
C24H14Cl2N2O2 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C24H14Cl2N2O2/c25-18-8-4-5-15-16(18)6-3-7-17(15)23(29)27-21-13-14(11-12-19(21)26)24-28-20-9-1-2-10-22(20)30-24/h1-13H,(H,27,29) |
InChI Key |
LCZQABKZOVQWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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